5-Cyanoamino-indazole-1-carboxylic acid tert-butyl ester 5-Cyanoamino-indazole-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 887594-17-4
VCID: VC15908232
InChI: InChI=1S/C13H14N4O2/c1-13(2,3)19-12(18)17-11-5-4-10(15-8-14)6-9(11)7-16-17/h4-7,15H,1-3H3
SMILES:
Molecular Formula: C13H14N4O2
Molecular Weight: 258.28 g/mol

5-Cyanoamino-indazole-1-carboxylic acid tert-butyl ester

CAS No.: 887594-17-4

Cat. No.: VC15908232

Molecular Formula: C13H14N4O2

Molecular Weight: 258.28 g/mol

* For research use only. Not for human or veterinary use.

5-Cyanoamino-indazole-1-carboxylic acid tert-butyl ester - 887594-17-4

Specification

CAS No. 887594-17-4
Molecular Formula C13H14N4O2
Molecular Weight 258.28 g/mol
IUPAC Name tert-butyl 5-(cyanoamino)indazole-1-carboxylate
Standard InChI InChI=1S/C13H14N4O2/c1-13(2,3)19-12(18)17-11-5-4-10(15-8-14)6-9(11)7-16-17/h4-7,15H,1-3H3
Standard InChI Key URIIETGOPOVJJM-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)NC#N)C=N1

Introduction

Chemical Identity and Structural Characteristics

5-Cyanoamino-indazole-1-carboxylic acid tert-butyl ester belongs to the indazole family, a bicyclic aromatic system comprising fused benzene and pyrazole rings. Its molecular formula is C₁₃H₁₄N₄O₂, with a molar mass of 258.28 g/mol. The IUPAC name, tert-butyl 5-(cyanoamino)indazole-1-carboxylate, reflects its functional groups:

  • A tert-butyloxycarbonyl (Boc) group at position 1, providing steric protection and solubility modulation.

  • A cyanoamino (-NH-C≡N) substituent at position 5, introducing hydrogen-bonding capability and electronic effects .

Key Structural Features:

Comparative Molecular Properties of Related Indazoles:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Substituents
5-Cyanoamino-indazole-1-Boc ester887594-17-4C₁₃H₁₄N₄O₂258.28Boc (C1), Cyanoamino (C5)
1-Boc-5-Aminoindazole129488-10-4C₁₂H₁₅N₃O₂233.27Boc (C1), Amino (C5)
1-Boc-3-Amino-5-bromoindazoleC₁₂H₁₄BrN₃O₂328.16Boc (C1), Amino (C3), Br (C5)

The cyanoamino group distinguishes this compound from simpler aminoindazole derivatives, potentially enhancing its reactivity in nucleophilic substitutions or metal-catalyzed couplings .

Synthesis and Reaction Pathways

The synthesis of 5-Cyanoamino-indazole-1-carboxylic acid tert-butyl ester involves multi-step protocols, typically starting from commercially available indazole precursors.

General Synthetic Route:

  • Indazole Core Formation:

    • Cadogan cyclization of o-nitrobenzaldehyde derivatives with hydrazine, yielding 5-substituted indazoles .

  • Boc Protection:

    • Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by 4-dimethylaminopyridine (DMAP) .

  • Cyanoamino Functionalization:

    • Nitration followed by reduction to an amine, then cyanation using cyanogen bromide (BrCN) or trimethylsilyl cyanide (TMSCN) .

Example Protocol from Analogous Compounds:

A scaled-up synthesis of tert-butyl 3-amino-5-bromoindazole-1-carboxylate (CAS analog) achieved 94% yield via:

  • Reagents: 1-(tert-butoxycarbonyl)-1H-indazole-5-carboxylic acid, ethanesulfonamide, WSCDI (carbodiimide coupling agent), DMAP .

  • Conditions: DCM solvent, 20°C, 16-hour reaction .

Key Reaction Considerations:

  • Solvent Effects: Polar aprotic solvents (e.g., DCM, THF) favor Boc protection by stabilizing carbocation intermediates .

  • Temperature Control: Exothermic reactions during cyanation require cooling to prevent decomposition .

  • Purification: Silica gel chromatography or recrystallization from ethanol/water mixtures .

Applications in Medicinal Chemistry

Intermediate for Targeted Therapeutics:

  • PROTACs: Serves as a warhead in proteolysis-targeting chimeras due to its E3 ligase binding affinity.

  • Covalent Inhibitors: The cyanoamino group facilitates Michael addition to cysteine residues in target proteins .

Radiolabeling and Imaging:

  • ¹¹C-Labeled Derivatives: Boc deprotection enables incorporation of positron-emitting isotopes for PET imaging .

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